4-Mercaptophenylacetic acid

Description

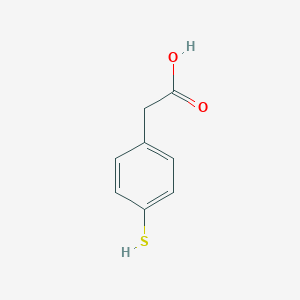

Structure

3D Structure

Properties

IUPAC Name |

2-(4-sulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXSLDYRYTVAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392056 | |

| Record name | 4-Mercaptophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39161-84-7 | |

| Record name | 4-Mercaptophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39161-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039161847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Mercaptophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Mercaptophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MERCAPTOPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M977MK9GKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Mercaptophenylacetic Acid from 4-Aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive and detailed protocol for the synthesis of 4-mercaptophenylacetic acid, a versatile intermediate in pharmaceutical development and bioconjugation, from the readily available starting material, 4-aminophenylacetic acid.[1] The synthesis involves a two-step process initiated by the diazotization of the aromatic amine, followed by a xanthate displacement and subsequent hydrolysis to yield the desired thiol.

Reaction Pathway Overview

The synthesis proceeds through the formation of a diazonium salt from 4-aminophenylacetic acid in the presence of sodium nitrite (B80452) and hydrochloric acid. This intermediate is then reacted with potassium ethyl xanthogenate. The resulting xanthogenate ester is subsequently hydrolyzed under basic conditions to yield this compound after acidification and purification.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminophenylacetic Acid | 60.4 g | [2] |

| Sodium Nitrite | 27.6 g | [2] |

| Concentrated Hydrochloric Acid | 80 cc | [2] |

| Potassium Ethyl Xanthogenate | 74 g | [2] |

| Potassium Hydroxide (B78521) | 90 g | [2] |

| Solvents | ||

| Water | 200 cc (for NaNO2), 200 cc (for amine), 120 cc (for xanthogenate), 500 cc (for KOH) | [2] |

| 2 N Soda Solution | 300 cc | [2] |

| Ethanol | 500 cc | [2] |

| Diethyl Ether | For extraction | [2] |

| Pentane (B18724) | For recrystallization | [2] |

| Product | ||

| Melting Point | 101-103 °C | [2] |

Detailed Experimental Protocol

This protocol is based on established laboratory procedures.[2]

Part 1: Diazotization of 4-Aminophenylacetic Acid

-

In a suitable reaction vessel, suspend 60.4 g of 4-aminophenylacetic acid in 200 cc of water and 80 cc of concentrated hydrochloric acid.

-

Cool the suspension to 0°C in an ice bath with constant stirring.

-

Separately, dissolve 27.6 g of sodium nitrite in 200 cc of water.

-

Add the sodium nitrite solution dropwise to the cold suspension of 4-aminophenylacetic acid, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 45 minutes to ensure the complete formation of the diazonium salt.

Part 2: Formation and Hydrolysis of the Xanthogenate Ester

-

In a separate vessel, prepare a mixture of 74 g of potassium ethyl xanthogenate, 120 cc of water, and 300 cc of a 2 N soda solution.

-

To this mixture, add the cold diazonium salt solution dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 45°C until the evolution of gas ceases.

-

Cool the mixture to room temperature and adjust the pH to 1 with concentrated hydrochloric acid.

-

Extract the resulting oiled xanthogenate ester with diethyl ether.

-

Remove the ether by distillation.

-

Dissolve the crude ester in 500 cc of ethanol.

-

Prepare a solution of 90 g of potassium hydroxide in 500 cc of water and add it to the ethanolic solution of the ester.

-

Boil the mixture at reflux for 20 hours.

Part 3: Work-up and Purification

-

After the reflux period, remove the major portion of the ethanol by distillation under reduced pressure.

-

Cool the remaining aqueous phase with ice and acidify with concentrated hydrochloric acid while stirring vigorously.

-

Extract the precipitated this compound with diethyl ether.

-

Dry the ether extract over anhydrous sodium sulphate.

-

Remove the solvent by distillation, which should result in the crystallization of the product.

-

Recrystallize the crude product from a mixture of ether and pentane to obtain pure this compound with a melting point of 101-103°C.[2]

Experimental Workflow

The following diagram illustrates the key steps and transitions in the experimental workflow.

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to 4-Mercaptophenylacetic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptophenylacetic acid (4-MPAA) is a bifunctional organic compound featuring both a thiol and a carboxylic acid group. This unique structure makes it a versatile reagent in various fields, particularly in organic synthesis, biochemistry, and materials science. Its role as a catalyst in native chemical ligation (NCL) for peptide and protein synthesis has made it an invaluable tool for researchers in drug development and proteomics. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound consists of a phenyl ring substituted with a mercapto (-SH) group and an acetic acid (-CH₂COOH) group at the para position. The presence of both a nucleophilic thiol and an acidic carboxylic acid moiety dictates its chemical reactivity and utility.

Structure

-

IUPAC Name: 2-(4-sulfanylphenyl)acetic acid[1]

-

Synonyms: 4-MPAA, p-Mercaptophenylacetic acid, (4-Carboxymethyl)thiophenol[1][2]

-

SMILES: O=C(O)Cc1ccc(S)cc1

-

InChI Key: ORXSLDYRYTVAPC-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 39161-84-7 | [4][6] |

| Appearance | White to pale yellow crystalline solid | [7] |

| Melting Point | 105-109 °C | [4][6] |

| Solubility | Slightly soluble in water. Soluble in dichloromethane, ethanol, and methanol. | [2] |

| pKa (Thiol) | ~6.6 | |

| pKa (Carboxylic Acid) | Predicted: ~4.21 | |

| Purity | ≥ 97% |

Spectroscopic Data (Predicted and Experimental)

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected and reported key spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~3.6 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~3.4 | Singlet | 1H | Thiol proton (-SH) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to display the following peaks:

| Chemical Shift (ppm) | Assignment |

| ~175-180 | Carbonyl carbon (-COOH) |

| ~135-140 | Aromatic carbon attached to -CH₂COOH |

| ~130-135 | Aromatic carbon attached to -SH |

| ~128-130 | Aromatic CH carbons |

| ~40-45 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2550 | Weak | S-H stretch (thiol) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 168. Common fragmentation patterns would likely involve the loss of the carboxylic acid group and rearrangements.

-

m/z = 168: Molecular ion [M]⁺

-

m/z = 123: Loss of -COOH (45 Da)

-

m/z = 91: Tropylium ion from benzyl (B1604629) cleavage

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental procedures. The following are detailed methodologies for key analytical techniques.

Melting Point Determination

Objective: To determine the melting range of a solid sample as an indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

-

The melting range is reported as T₁ - T₂. A narrow melting range (0.5-2 °C) is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include an appropriate pulse width, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with singlets for each unique carbon atom.

-

A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is collected.

-

The sample is brought into contact with the crystal using a pressure clamp.

-

The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (a radical cation) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Applications in Research and Drug Development

This compound is a crucial reagent in several advanced applications:

-

Native Chemical Ligation (NCL): 4-MPAA is widely used as a thiol catalyst in NCL, a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. It accelerates the key transthioesterification step, enabling the efficient formation of a native peptide bond at the ligation site.[9] This is of paramount importance in the production of therapeutic proteins and for studying protein structure and function.

-

Protein Folding: As a redox buffer, 4-MPAA can facilitate the correct folding of proteins containing disulfide bonds by promoting the formation and rearrangement of these crucial linkages.[3][5]

-

Bioconjugation: The thiol group of 4-MPAA provides a reactive handle for attaching molecules to proteins, surfaces, or nanoparticles, a key process in the development of targeted drug delivery systems and biosensors.

-

Organic Synthesis: It serves as a versatile building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.

Logical and Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for Native Chemical Ligation (NCL) using this compound as a catalyst.

Conclusion

This compound is a compound of significant interest to researchers in chemistry and biology. Its unique bifunctional nature underpins its utility in a range of applications, most notably in the chemical synthesis of proteins via native chemical ligation. A thorough understanding of its chemical properties, structure, and reactivity, as detailed in this guide, is essential for its effective application in the laboratory and in the development of new therapeutic agents. The provided experimental protocols offer a solid foundation for the characterization and quality control of this important chemical reagent.

References

- 1. This compound | C8H8O2S | CID 3390511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 39161-84-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound 97 39161-84-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:39161-84-7 | Chemsrc [chemsrc.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound (MPAA)|CAS 39161-84-7 [benchchem.com]

Solubility of 4-Mercaptophenylacetic Acid in DMSO and Acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Mercaptophenylacetic acid (4-MPAA) in two common organic solvents: dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724). Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents a combination of qualitative solubility information and estimations based on structurally related compounds. Furthermore, it outlines standard experimental protocols for determining solubility, offering a practical framework for researchers to ascertain precise values for their specific applications.

Core Topic: Solubility Profile of this compound

This compound is a versatile organic compound utilized in various research and development areas, including pharmaceutical synthesis and bioconjugation.[1] Its solubility is a critical parameter for its handling, formulation, and application in these fields.

Data on Solubility

While specific quantitative solubility data for 4-MPAA in DMSO and acetonitrile remains elusive in readily available literature, several sources consistently describe its solubility in qualitative terms. To provide a more comprehensive picture for laboratory work, the following table summarizes the available information and includes data for structurally analogous compounds to aid in estimation.

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | Slightly Soluble [2][3][4] | No quantitative data is currently published. The polarity and aprotic nature of DMSO suggest it can dissolve 4-MPAA to some extent, likely sufficient for creating stock solutions for many biological assays. |

| This compound | Acetonitrile | Slightly Soluble [2][3][4] | Similar to DMSO, precise quantitative data is not available. Acetonitrile is a polar aprotic solvent, and its ability to dissolve 4-MPAA is expected to be moderate. |

| This compound | Water | Slightly Soluble[2][5][6][7][8] | The presence of a polar carboxylic acid group allows for some interaction with water. |

| This compound | Dichloromethane | Soluble[2][5][6][7][8] | |

| This compound | Ethanol | Soluble[2][5][6][7][8] | |

| This compound | Methanol | Soluble[2][5][6][7][8] | |

| Phenylacetic acid (structural analog) | Water | 15 g/L[9] | Provides a baseline for a similar molecule without the thiol group. |

| Thiophenol (structural analog) | DMSO | pKa = 10.28[10] | While not a direct solubility measure, the pKa in DMSO indicates interaction and ionization, suggesting some degree of solubility. |

| Thiophenol (structural analog) | Organic Solvents | Miscible with ether and benzene; very soluble in alcohol.[11] |

Note to Researchers: The qualitative term "slightly soluble" indicates that the compound does not dissolve to a large extent but may be soluble enough for specific applications. It is highly recommended to experimentally determine the solubility for your specific concentration needs.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise quantitative solubility data, this section details a standard methodology for determining the solubility of a solid compound in a solvent.

Materials and Equipment:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Acetonitrile, analytical grade

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Protocol for Isothermal Solubility Measurement:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent (DMSO or acetonitrile) in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C, depending on the experimental requirements).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

To further separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent (the mobile phase for HPLC or the pure solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of 4-MPAA in the diluted samples by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of 4-MPAA in the respective solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound in DMSO and acetonitrile for researchers and professionals in drug development. While direct quantitative data is limited, the provided information and protocols offer a robust starting point for experimental work.

References

- 1. scribd.com [scribd.com]

- 2. This compound | 39161-84-7 [chemicalbook.com]

- 3. 39161-84-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | CAS#:39161-84-7 | Chemsrc [chemsrc.com]

- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 10. Thiophenol - Wikipedia [en.wikipedia.org]

- 11. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Mercaptophenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical state and melting point of 4-Mercaptophenylacetic acid (MPAA), a compound of interest in organic synthesis, pharmaceutical development, and material science. This document includes a summary of its physical properties, a detailed experimental protocol for melting point determination, and a logical workflow for the physical characterization of chemical compounds.

Core Physical and Chemical Properties

This compound is a solid crystalline compound at standard temperature and pressure. Its appearance is typically a white to pale yellow or cream-colored powder or crystal.[1][2][3] Key quantitative data and identifiers for this compound are summarized in the table below.

Data Presentation: Properties of this compound

| Property | Value | Source(s) |

| Physical State | White to pale yellow crystalline solid/powder | [1][2][3] |

| Melting Point | 103-109 °C | [1][4][5] |

| 103.0 to 107.0 °C | [2] | |

| 107.0 °C | [6] | |

| 98 °C | ||

| Molecular Formula | C₈H₈O₂S | [1][6][7][8] |

| Molecular Weight | 168.21 - 168.22 g/mol | [1][4][7][9] |

| CAS Number | 39161-84-7 | [1][4][5][6] |

| Purity | ≥95% (HPLC, Titration) | [1][2][4] |

| Storage Temperature | 2-8 °C | [4][5] |

Experimental Protocols: Melting Point Determination

The melting point of a crystalline solid is a critical physical property used for identification and purity assessment. A pure compound typically exhibits a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[4] The following protocol details the widely accepted capillary method for determining the melting point of an organic solid like this compound. This can be performed using a digital melting point apparatus or a Thiele tube setup.

Materials and Equipment

-

Dry, finely powdered sample of this compound

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp, DigiMelt) OR Thiele tube setup

-

Heating oil (for Thiele tube, e.g., mineral or silicone oil)

-

Thermometer

-

Bunsen burner or heating mantle (for Thiele tube)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Step-by-Step Procedure

Step 1: Sample Preparation

-

Ensure the this compound sample is completely dry, as moisture can act as an impurity and affect the melting range.[1]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[1]

-

Load the sample into a capillary tube by pressing the open end into the powder. A small amount of solid should enter the tube.[1][2]

-

To pack the sample, invert the tube and tap it gently on a hard surface, or drop it through a long, narrow tube (like a piece of glass tubing) onto the benchtop.[1]

-

Repeat until the sample is packed tightly into the closed end of the capillary to a height of 2-3 mm.[2]

Step 2: Melting Point Measurement (Using a Digital Apparatus)

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set a starting temperature approximately 15-20°C below the expected melting point of MPAA (~105°C).[2][6][10]

-

Set the heating ramp rate. For a preliminary, rapid determination, a rate of 10-20°C/minute can be used. For an accurate measurement, a slow ramp rate of 1-2°C/minute is crucial.[2][6][11]

-

Insert the packed capillary tube into the sample holder of the apparatus.[1][12]

-

Begin heating and observe the sample through the magnifying eyepiece.[1][12]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[1][2]

-

Continue heating slowly and record the temperature at which the last solid crystal disappears, resulting in a completely transparent liquid.[1][2]

-

The two recorded temperatures constitute the melting range (e.g., 105.5-106.5°C).

-

Allow the apparatus to cool significantly before performing another measurement. Use a fresh capillary tube for each trial.[1]

Step 3: Melting Point Measurement (Using a Thiele Tube)

-

Fill the Thiele tube with an appropriate heating oil (e.g., mineral oil) to a level above the top of the side-arm loop.[8]

-

Attach the packed capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer's bulb.[1][5]

-

Insert the thermometer and attached capillary into the Thiele tube through a stopper, ensuring the sample is immersed in the oil and positioned in the center of the main tube.[1][7]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion. The tube's design will circulate the oil via convection, ensuring uniform temperature distribution.[4][7]

-

Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to a slow and steady 1-2°C per minute.[2]

-

Record the temperatures for the onset of melting and complete liquefaction as described in the digital apparatus method.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound, such as this compound.

Caption: Logical workflow for the physical analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jk-sci.com [jk-sci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Thiele tube - Wikipedia [en.wikipedia.org]

- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 7. labcomercial.com [labcomercial.com]

- 8. flinnsci.com [flinnsci.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. westlab.com [westlab.com]

4-Mercaptophenylacetic acid pKa and acidity

An In-depth Technical Guide on the Acidity and pKa of 4-Mercaptophenylacetic Acid For Researchers, Scientists, and Drug Development Professionals December 22, 2025

Abstract

This technical guide provides a comprehensive analysis of the acidic properties of this compound (4-MPAA), a bifunctional molecule of significant interest in chemical synthesis and pharmaceutical sciences. The document details the dissociation constants (pKa) of its carboxylic acid and thiol moieties, explores the structural and electronic factors governing its acidity, outlines a standard experimental protocol for pKa determination, and illustrates the logical pathways of its dissociation. All quantitative data is summarized for clarity, and logical and experimental workflows are represented through detailed diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (4-MPAA) is an organosulfur compound featuring both a carboxylic acid and a thiol functional group attached to a phenyl ring.[1] This dual functionality makes it a versatile reagent in various applications, including native chemical ligation for peptide synthesis, as a redox buffer for protein folding, and as an intermediate in the development of novel anti-inflammatory agents.[2] A thorough understanding of the acidity of both the carboxylic acid and thiol groups is critical for optimizing reaction conditions, predicting its physiological behavior, and harnessing its full potential in drug design and materials science.[1][3] This guide serves as a detailed reference on the pKa and acidity of 4-MPAA.

Quantitative Data: pKa and Acidity

The acidity of this compound is defined by the individual dissociation constants (pKa) of its two acidic protons: the carboxylic proton (-COOH) and the thiol proton (-SH). The carboxylic acid group is significantly more acidic than the thiol group, a distinction that governs the molecule's net charge and reactivity at a given pH.

A summary of the pKa values is presented in Table 1. These values are crucial for predicting the ionization state of the molecule in various aqueous environments.

Table 1: pKa Values for this compound in Water

| Functional Group | pKa (Predicted/Estimated) | Dissociation Equilibrium |

| Carboxylic Acid (-COOH) | ~4.2 | HS-C₆H₄-CH₂COOH ⇌ HS-C₆H₄-CH₂COO⁻ + H⁺ |

| Thiol (-SH) | ~6.6 | ⁻S-C₆H₄-CH₂COOH ⇌ ⁻S-C₆H₄-CH₂COO⁻ + H⁺ (from monoanion) |

Note: The carboxylic acid pKa is a predicted value. The thiol pKa is an estimate based on the pKa of thiophenol (~6.6), adjusted for the electronic influence of the para-acetic acid substituent.

Factors Influencing Acidity

The acidity of each functional group in 4-MPAA is determined by the stability of its corresponding conjugate base. Both inductive and resonance effects stemming from the molecular structure play a key role.

-

Carboxylic Acid Acidity : The carboxylate anion is stabilized by resonance, delocalizing the negative charge across both oxygen atoms. This delocalization is the primary reason for the enhanced acidity of carboxylic acids compared to alcohols.

-

Thiol Acidity : The thiolate anion (⁻S⁻) is stabilized by the large size of the sulfur atom, which can accommodate the negative charge. The adjacent phenyl ring allows for further delocalization of the charge into the aromatic system, enhancing the acidity of the aryl thiol compared to aliphatic thiols.

The logical relationship between the molecular structure and its acidic properties is depicted below.

Caption: Logical diagram of factors influencing the acidity of 4-MPAA.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds. The procedure involves monitoring the pH of a solution of the analyte as a standardized titrant is incrementally added.

Objective: To determine the pKa values of the carboxylic acid and thiol groups of this compound.

Materials:

-

This compound (≥97% purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

Deionized, CO₂-free water

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beakers and volumetric flasks

Experimental Workflow:

Caption: Experimental workflow for pKa determination via potentiometric titration.

Procedure:

-

Solution Preparation: Accurately weigh approximately 100 mg of 4-MPAA and dissolve it in 50 mL of deionized, CO₂-free water containing 0.1 M KCl. Gentle stirring may be required.

-

Instrument Setup: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the beaker containing the 4-MPAA solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Begin stirring the solution at a moderate speed. Record the initial pH. Add the 0.1 M NaOH titrant from the burette in 0.2 mL increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Endpoint Detection: Continue the titration until the pH has passed the second expected equivalence point (e.g., to pH 11-12).

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The two inflection points on the curve correspond to the two equivalence points. The pKa for the carboxylic acid (pKa₁) is the pH at the half-volume of the first equivalence point. The pKa for the thiol (pKa₂) is the pH at the midpoint between the first and second equivalence points.

Signaling Pathways: Stepwise Dissociation

This compound undergoes a stepwise dissociation in aqueous solution as the pH increases. The more acidic proton from the carboxylic acid group is lost first, followed by the proton from the less acidic thiol group. This sequence determines the predominant species of the molecule at any given pH.

Caption: Stepwise dissociation pathway of this compound.

This dissociation behavior is fundamental to its application. For instance, in native chemical ligation, which is often performed at a neutral pH (~7), the thiol group will be partially or fully deprotonated to the reactive thiolate, while the carboxylic acid will be fully deprotonated to a carboxylate, enhancing water solubility.[4]

References

Spectroscopic Analysis of 4-Mercaptophenylacetic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Mercaptophenylacetic acid (4-MPAA), a compound of interest in various fields of chemical and biochemical research. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabulated format, details the experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, providing insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The following table summarizes the predicted ¹H NMR spectral data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and the number of protons for each signal.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 11.10 | broad s | 1H | -COOH |

| 7.23 | d | 2H | Ar-H |

| 7.14 | d | 2H | Ar-H |

| 3.58 | s | 2H | -CH₂- |

| 3.44 | s | 1H | -SH |

Predicted data serves as a reference; experimental values may vary.

The table below outlines the predicted ¹³C NMR chemical shifts for this compound. The chemical shifts are indicative of the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~178 | -COOH |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~40 | -CH₂- |

Predicted data serves as a reference; experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the characteristic IR absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 | Carboxylic Acid (-COOH) | O-H stretch (broad) |

| ~2550 | Thiol (-SH) | S-H stretch (weak) |

| ~1700 | Carboxylic Acid (-COOH) | C=O stretch |

| 1600-1450 | Aromatic Ring | C=C stretches |

| ~1400 | Methylene (-CH₂-) | C-H bend |

| ~1300 | Carboxylic Acid (-COOH) | C-O stretch |

| ~1200 | Carboxylic Acid (-COOH) | O-H bend |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer (optional)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently agitate or vortex the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for the experiment (e.g., number of scans, spectral width, acquisition time, relaxation delay).

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound

-

Potassium bromide (KBr) (for pellet method) or a suitable solvent (for thin film method)

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount (1-2 mg) of this compound and about 100-200 mg of dry KBr powder into a mortar.

-

Grind the mixture thoroughly with a pestle to create a fine, homogeneous powder.

-

Transfer a portion of the powder into a pellet press die.

-

Apply pressure using the press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups using a correlation chart.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Caption: A flowchart illustrating the key stages of spectroscopic analysis, from sample preparation to final reporting.

The Unseen Hand: 4-Mercaptophenylacetic Acid (MPAA) as a Catalyst in Native Chemical Ligation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and protein synthesis, Native Chemical Ligation (NCL) stands as a cornerstone technology, enabling the construction of large, complex biomolecules from smaller, unprotected peptide fragments. The efficiency of this powerful technique is significantly enhanced by the use of thiol catalysts, among which 4-Mercaptophenylacetic acid (MPAA) has emerged as a gold standard. This technical guide delves into the core mechanism of MPAA catalysis in NCL, providing quantitative data, detailed experimental protocols, and visual representations to empower researchers in their synthetic endeavors.

The Core Mechanism: Accelerating the Inevitable

Native Chemical Ligation is a two-step process involving the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. The reaction proceeds through a transthioesterification intermediate, followed by a spontaneous intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site.[1][2] While this reaction can proceed uncatalyzed, it is often slow, with reaction times stretching from 24 to 48 hours.[3][4]

This is where thiol catalysts like MPAA play a pivotal role. MPAA, a non-malodorous and water-soluble aryl thiol, significantly accelerates the initial and rate-limiting transthioesterification step.[4][5] The catalytic cycle of MPAA can be broken down into two key stages:

-

Thiol-Thioester Exchange: The deprotonated thiolate of MPAA acts as a potent nucleophile, attacking the peptide's C-terminal alkylthioester. This exchange forms a highly reactive peptide-MPAA arylthioester intermediate. Aryl thioesters are significantly more reactive than their alkyl counterparts due to the lower pKa of aryl thiols, which makes them better leaving groups.[6]

-

Transthioesterification with N-terminal Cysteine: The newly formed, highly reactive peptide-MPAA thioester is then readily attacked by the thiolate of the N-terminal cysteine of the second peptide fragment. This transthioesterification leads to the formation of the key intermediate, which rapidly rearranges to form the final ligated product with a native peptide bond.

The use of MPAA can lead to an order of magnitude increase in the reaction rate compared to uncatalyzed or alkylthiol-catalyzed reactions.[4]

The Role of the Carboxylic Acid Moiety: More Than Just Solubility

While the thiol group is the primary actor in the catalytic cycle, the carboxylic acid moiety of MPAA plays a crucial, multifaceted role that extends beyond simply conferring water solubility.[7] Recent studies have illuminated the concept of electrostatic catalysis , where the negatively charged carboxylate group of MPAA at neutral pH can engage in favorable electrostatic interactions with positively charged residues, such as arginine, located near the C-terminal thioester of the peptide substrate.[7][8][9]

This electrostatic attraction effectively increases the local concentration of the catalyst and the substrate, pre-organizing them for the reaction and dramatically accelerating the initial thiol-thioester exchange.[7] This phenomenon can boost the catalytic potency of MPAA to such an extent that it can be used at sub-stoichiometric concentrations, a significant advantage in downstream purification.[7][8][9]

Quantitative Data: A Comparative Look at Thiol Catalysts

The choice of thiol catalyst can significantly impact the kinetics of NCL. While MPAA is a popular choice, other thiols like thiophenol and 2-mercaptoethanesulfonic acid (MESNa) are also employed. The following table summarizes available kinetic data for MPAA and provides a comparison with other catalysts. It is important to note that direct comparison can be challenging due to variations in experimental conditions, including the model peptides, buffer composition, and pH.

| Catalyst | Model Peptide System | Conditions | Observed Rate Constant (kobs) or Second-Order Rate Constant (k2) | Reference |

| MPAA | Model peptide with Arg-rich departing thiol | 1 mM peptide, 1.5 mM Cys-peptide, 10 mM sodium phosphate (B84403), pH 7, 19°C | kapp = 2.54 M-1s-1 (at 5 mM MPAA) | [10] |

| MPAA | Model peptide without Arg-rich departing thiol | 1 mM peptide, 1.5 mM Cys-peptide, 10 mM sodium phosphate, pH 7, 19°C | Significantly slower than with Arg-rich thiol | [10] |

| MPAA | General NCL | - | Order of magnitude faster than uncatalyzed reaction | [4] |

| Thiophenol/Benzylmercaptan | LYRAX-MPAL + CRANK | 0.1 M phosphate, 6 M guanidine, pH ≈7, 37°C | Reaction completion varies with X (amino acid) | [1] |

| MESNa | Model Peptide System | - | Slower than MPAA | [11] |

| Thiocholine | Model Peptide System | - | k2 = 3.4 M-1s-1 (for TFET thioester) | [11] |

Note: The rate constants are highly dependent on the specific peptide sequences and reaction conditions.

Experimental Protocols: A Practical Guide to MPAA-Catalyzed NCL

This section provides a detailed methodology for a typical NCL reaction using MPAA as a catalyst.

Materials and Reagents

-

Peptide 1 (with C-terminal thioester)

-

Peptide 2 (with N-terminal cysteine)

-

This compound (MPAA)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Guanidine hydrochloride (Gn·HCl)

-

Sodium phosphate (dibasic, Na₂HPO₄)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Acetonitrile (ACN) for HPLC

-

Trifluoroacetic acid (TFA) for HPLC

-

Deionized water

Ligation Buffer Preparation (e.g., 6 M Gn·HCl, 200 mM Phosphate, pH 7.0)

-

To prepare 10 mL of ligation buffer, dissolve 5.73 g of Gn·HCl in approximately 7 mL of deionized water.

-

Add 284 mg of Na₂HPO₄.

-

Adjust the pH to 7.0 using 1 M HCl.

-

Bring the final volume to 10 mL with deionized water.

-

Filter the buffer through a 0.22 µm filter.

Ligation Reaction Setup

-

Dissolve Peptide 1 (1 equivalent) and Peptide 2 (1.1 equivalents) in the ligation buffer to a final peptide concentration of 1-5 mM.

-

Add TCEP·HCl to a final concentration of 20-50 mM to maintain a reducing environment and prevent disulfide bond formation.

-

Add MPAA to a final concentration of 20-50 mM. For reactions benefiting from electrostatic catalysis, the concentration of MPAA can be significantly lower (sub-millimolar).[7]

-

Gently vortex the solution to ensure homogeneity.

-

Incubate the reaction at room temperature or 37°C.

Reaction Monitoring by HPLC

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a small aliquot (e.g., 5 µL) of the reaction mixture.

-

Quench the reaction by diluting the aliquot in 45 µL of a 0.1% TFA in 50% ACN/water solution.

-

Analyze the sample by reverse-phase HPLC (RP-HPLC) using a C18 column.

-

Monitor the disappearance of the starting peptides and the appearance of the ligated product peak. The identity of the product should be confirmed by mass spectrometry.

Reaction Work-up and Purification

-

Once the reaction is complete (as determined by HPLC), quench the entire reaction mixture by adding TFA to a final concentration of 0.1%.

-

Filter the quenched reaction mixture to remove any precipitated material.

-

Purify the ligated product by preparative RP-HPLC using a suitable gradient of ACN in water with 0.1% TFA.

-

The excess MPAA and TCEP will typically elute in the early fractions of the HPLC run.

-

Collect the fractions containing the desired product, confirm their purity by analytical HPLC and mass spectrometry, and lyophilize to obtain the final product.

Conclusion

This compound has solidified its position as a highly effective and versatile catalyst for native chemical ligation. Its mechanism of action, centered on the rapid formation of a reactive arylthioester intermediate, is further enhanced by the electrostatic contributions of its carboxylic acid moiety. This in-depth guide provides the foundational knowledge, quantitative insights, and practical protocols necessary for researchers to harness the full potential of MPAA in the synthesis of complex peptides and proteins, thereby advancing the frontiers of chemical biology and drug development.

References

- 1. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the mechanism and catalysis of the native chemical ligation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Electrostatic Assistance of this compound-Catalyzed Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiocholine-Mediated One-Pot Peptide Ligation and Desulfurization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Self-Assembly of 4-Mercaptophenylacetic Acid on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly mechanism of 4-Mercaptophenylacetic acid (4-MPA) on gold surfaces. 4-MPA self-assembled monolayers (SAMs) are of significant interest in various fields, including biosensing, drug delivery, and fundamental surface science, due to the combination of a thiol group for strong anchoring to gold and a terminal carboxylic acid group that can be further functionalized. This document outlines the core principles of 4-MPA SAM formation, presents quantitative data from surface analysis techniques, details experimental protocols, and provides visual representations of the underlying processes.

The Self-Assembly Mechanism

The formation of a 4-MPA self-assembled monolayer on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold. The mechanism can be understood through several key stages:

-

Physisorption: Initially, 4-MPA molecules from a solution physically adsorb onto the gold surface. This is a relatively weak and reversible interaction.

-

Chemisorption and Au-S Bond Formation: The thiol group (-SH) of 4-MPA reacts with the gold surface, leading to the cleavage of the S-H bond and the formation of a strong gold-thiolate (Au-S) bond. This is the primary driving force for the self-assembly process.

-

Surface Diffusion and Reorganization: Chemisorbed 4-MPA molecules are not static. They possess a degree of mobility on the gold surface, allowing them to diffuse and rearrange. This stage is crucial for the healing of defects and the formation of a densely packed, ordered monolayer.

-

Monolayer Ordering: The final arrangement of the 4-MPA molecules is influenced by several factors, including intermolecular interactions (such as van der Waals forces and hydrogen bonding between the phenyl rings and carboxylic acid groups), the nature of the solvent, and the temperature. The molecules typically adopt a tilted orientation with respect to the surface normal to maximize packing density.

Quantitative Surface Analysis

The characterization of 4-MPA SAMs on gold is crucial for understanding their structure and properties. Various surface-sensitive techniques provide quantitative data on different aspects of the monolayer.

Table 1: Quantitative Data for 4-MPA and Related Thiol SAMs on Gold

| Parameter | Technique | Molecule | Value | Reference |

| S 2p Binding Energy | XPS | 3-Mercaptopropionic Acid | 163 eV (S 2p3/2) for thiolate | [1] |

| Amine-terminated alkanethiols | 162 eV (S 2p3/2) for Au-thiolate | [2] | ||

| C 1s Binding Energy | XPS | 3-Mercaptopropionic Acid | 284.8 eV (-CH2), 286.3 eV (C-S), 288.4 eV (C=O) | [1] |

| Water Contact Angle | Goniometry | Bare Gold (cleaned) | 49° - 66° | [3] |

| Lipoic Acid Monolayer | 38° ± 3° | [4] | ||

| Monolayer Thickness | Ellipsometry | 4-Mercaptophenylboronic acid | ~0.8 nm | [5] |

| Surface Coverage | STM | Ru-[6]S-dithiol | 0.15 - 0.20 | [7] |

Note: Data for molecules other than 4-MPA are included for comparative purposes due to the limited availability of specific quantitative data for 4-MPA in the initial search. These values provide a reasonable estimate of the expected measurements for 4-MPA.

Experimental Protocols

The quality of a self-assembled monolayer is highly dependent on the experimental procedure. The following sections provide detailed methodologies for the preparation and characterization of 4-MPA SAMs on gold.

This protocol outlines the solution-based self-assembly of 4-MPA on a gold substrate.[8]

Materials and Equipment:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound (4-MPA)

-

200 proof ethanol (B145695)

-

Tweezers

-

Glass or polypropylene (B1209903) containers with sealable caps

-

Sonicator

-

Dry nitrogen gas

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of dry nitrogen gas.

-

-

Preparation of 4-MPA Solution:

-

Prepare a 1-5 mM solution of 4-MPA in 200 proof ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution of the 4-MPA.

-

-

Self-Assembly:

-

Immerse the cleaned gold substrate into the 4-MPA solution.

-

Seal the container to minimize exposure to air and contaminants. For optimal results, the headspace can be purged with nitrogen.

-

Allow the self-assembly to proceed for 18-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.[9]

-

-

Rinsing and Drying:

-

Remove the substrate from the 4-MPA solution.

-

Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Dry the substrate under a stream of dry nitrogen gas.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) to prevent oxidation and contamination.

-

XPS is used to determine the elemental composition and chemical states of the atoms at the surface.

Protocol:

-

Mount the 4-MPA SAM on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Perform high-resolution scans over the Au 4f, S 2p, C 1s, and O 1s regions.

-

For the Au 4f region, the Au 4f7/2 peak for metallic gold is expected around 84.0 eV.[10]

-

For the S 2p region, the formation of a gold-thiolate bond will result in a peak at a binding energy of approximately 162-163 eV for the S 2p3/2 component.[1][2] The absence of a peak around 168-169 eV indicates the absence of oxidized sulfur species.

-

For the C 1s region, deconvolution of the spectrum can distinguish between carbons in different chemical environments (e.g., C-C/C-H in the phenyl ring, C-S, and C=O in the carboxylic acid group).[1]

-

The O 1s spectrum will confirm the presence of the carboxylic acid group.

STM provides real-space images of the SAM at the atomic or molecular level, revealing the packing structure and surface defects.[7]

Protocol:

-

Mount the 4-MPA SAM on an STM sample holder.

-

Place the sample in the STM, which can be operated in ambient conditions, in solution, or in UHV.

-

Engage the STM tip (typically Pt/Ir or W) with the surface.

-

Acquire images in constant current mode. Typical imaging parameters for thiol SAMs on gold are a bias voltage of 1 V and a tunneling current of 5-30 pA.[11]

-

Analyze the images to determine the lattice structure, domain sizes, and the presence of defects such as pinholes and domain boundaries. For aromatic thiols, the packing can be complex and may not follow the typical structures observed for alkanethiols.

QCM-D is a highly sensitive technique for real-time monitoring of the SAM formation process by measuring changes in frequency and dissipation of an oscillating quartz crystal sensor.[12][13]

Protocol:

-

Mount a gold-coated QCM-D sensor in the measurement chamber.

-

Establish a stable baseline by flowing the solvent (ethanol) over the sensor.

-

Introduce the 4-MPA solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time.

-

A decrease in frequency indicates mass uptake on the sensor surface as the 4-MPA molecules adsorb.

-

Changes in dissipation provide information about the viscoelastic properties of the forming layer. A decrease in dissipation suggests the formation of a more rigid and ordered monolayer.

-

After the signal has stabilized, rinse with pure solvent to remove any physisorbed molecules. The final frequency and dissipation values can be used to model the thickness and viscoelastic properties of the SAM.

Logical Relationships in Data Interpretation

The data obtained from different characterization techniques are interconnected and provide a holistic understanding of the 4-MPA SAM.

By combining the insights from these techniques, a comprehensive picture of the 4-MPA self-assembled monolayer on gold can be constructed, which is essential for the rational design of functional surfaces for applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. if.tugraz.at [if.tugraz.at]

- 10. Gold – XPS Analysis - Cardiff University [sites.cardiff.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 125I-radiolabeling, surface plasmon resonance, and quartz crystal microbalance with dissipation: three tools to compare protein adsorption on surfaces of different wettability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thiol-Gold Interaction of 4-Mercaptophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interaction between 4-Mercaptophenylacetic acid (4-MPAA) and gold surfaces. This interaction is pivotal for the development of functionalized gold nanoparticles and surfaces used in drug delivery, biosensing, and diagnostics. This document details the binding mechanism, quantitative parameters, experimental protocols for characterization, and the logical workflows involved in studying this critical molecular interface. For closely related quantitative data and some experimental specifics, the analogous molecule 4-Mercaptobenzoic acid (4-MBA) is referenced, as it is extensively studied and provides valuable comparative insights.

The Core Interaction: Thiolate Bond Formation

The foundational principle of the 4-MPAA and gold interaction is the formation of a stable self-assembled monolayer (SAM) on the gold substrate. This process is driven by the strong affinity between the sulfur atom of the thiol group (-SH) in 4-MPAA and the gold surface. Upon adsorption, the thiol proton is lost, and a covalent-like gold-thiolate (Au-S) bond is formed.[1] The aromatic phenyl ring and the acetic acid moiety extend away from the gold surface, presenting a functionalized interface for further chemical modifications or biological interactions.

The orientation of 4-MPAA on the gold surface is such that the carboxyl group is directed away from the substrate, making it available for subsequent reactions, such as amide bond formation for the attachment of biomolecules.[2] Studies on the similar molecule, 4-mercaptobenzoic acid (4-MBA), using surface-enhanced Raman scattering (SERS), confirm that the molecule adsorbs onto gold nanoparticles via the sulfur atom, with the carboxyl group positioned away from the gold surface.[2]

A diagram illustrating the binding of a this compound molecule to a gold surface is presented below.

Quantitative Analysis of the Interaction

The stability and formation of the 4-MPAA SAM on gold can be quantified through various thermodynamic and surface coverage parameters. While specific data for 4-MPAA can be limited, studies on 4-MBA provide excellent reference points.

| Parameter | Value | Compound | Technique | Source |

| Gibbs Free Energy of Adsorption (ΔGads) | -25 kJ mol-1 | 4-Mercaptobenzoic acid | Surface-Enhanced Raman Scattering (SERS) | [3] |

| Surface Coverage (θRS) | 0.25 | 4-Mercaptobenzoic acid on Au(111) | STM, XPS, Electrochemistry | [4] |

| Packing Density | Increases in the order: Thiophenol < 4-Mercaptophenol < 4-Mercaptophenylboronic acid < 4-Mercaptobenzoic acid | 4-Mercaptobenzoic acid and analogues | X-ray Photoelectron Spectroscopy (XPS) | [5] |

Experimental Protocols

The formation and characterization of 4-MPAA SAMs on gold surfaces involve a series of well-defined experimental procedures.

A general protocol for the preparation of high-quality SAMs of 4-MPAA on a gold substrate is as follows:

-

Substrate Preparation:

-

Use gold-coated substrates (e.g., silicon wafers, glass slides, or quartz crystals).

-

Clean the substrates to remove organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.

-

Rinse the substrates thoroughly with deionized water and then with ethanol (B145695).

-

Dry the substrates under a stream of dry nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent, typically ethanol, with a concentration in the range of 1-10 mM.

-

For carboxyl-terminated thiols like 4-MPAA, adjusting the pH to be acidic (around pH 2) by adding a few drops of concentrated HCl can improve monolayer formation.

-

-

Self-Assembly:

-

Immerse the clean, dry gold substrate into the thiol solution in a clean, sealable container.

-

To minimize oxidation, it is advisable to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.

-

Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.

-

-

Post-Assembly Rinsing and Drying:

-

Remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Sonication in fresh solvent for a short duration (1-3 minutes) can aid in removing non-specifically bound molecules.

-

Dry the functionalized substrate under a stream of dry nitrogen.

-

The following diagram outlines the experimental workflow for preparing a 4-MPAA SAM on a gold substrate.

Several surface-sensitive techniques are employed to characterize the 4-MPAA SAM on gold.

X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To confirm the elemental composition of the surface and the chemical state of the elements, particularly sulfur and gold.

-

Methodology:

-

Place the SAM-functionalized gold substrate in the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the surface with a monochromatic X-ray beam (e.g., Al Kα).

-

Analyze the kinetic energy of the emitted photoelectrons.

-

Expected Results:

-

Au 4f: The Au 4f7/2 peak is expected around 84.0 eV for gold surfaces with a thiolate monolayer.[6]

-

S 2p: The S 2p spectrum will show a doublet corresponding to the thiolate bond (S-Au), typically with the S 2p3/2 peak around 162-163 eV. The absence of a peak around 164 eV indicates the absence of unbound thiol.[7]

-

C 1s and O 1s: The presence of carbon and oxygen peaks corresponding to the phenylacetic acid moiety confirms the presence of the 4-MPAA molecule.

-

-

Surface-Enhanced Raman Spectroscopy (SERS):

-

Purpose: To obtain vibrational information about the adsorbed molecule and confirm its orientation.

-

Methodology:

-

Use a SERS-active substrate, such as gold nanoparticles or a roughened gold surface, functionalized with 4-MPAA.

-

Irradiate the sample with a laser of a suitable wavelength (e.g., 532 nm or 780 nm).

-

Collect the scattered light and analyze the Raman spectrum.

-

Expected Results:

-

The disappearance of the S-H stretching band (around 2567 cm-1 for 4-MBA) indicates the formation of the Au-S bond.[3]

-

The appearance of bands corresponding to the C=C stretching and ring breathing modes of the phenyl ring (e.g., around 1076 cm-1 and 1588 cm-1 for 4-MBA) confirms the presence of the aromatic moiety.[2]

-

The relative intensities of the vibrational modes can provide information about the orientation of the molecule with respect to the surface.

-

-

Quartz Crystal Microbalance (QCM):

-

Purpose: To monitor the adsorption of 4-MPAA onto the gold surface in real-time and to quantify the adsorbed mass.

-

Methodology:

-

Use a gold-coated quartz crystal as the sensor.

-

Establish a stable baseline frequency of the crystal in the solvent (e.g., ethanol).

-

Introduce the 4-MPAA solution into the QCM chamber.

-

Monitor the change in the resonant frequency of the crystal as the molecules adsorb. A decrease in frequency corresponds to an increase in mass.

-

The adsorbed mass can be calculated using the Sauerbrey equation.

-

The logical relationship between these characterization techniques in analyzing the SAM is depicted below.

Stability of the Thiol-Gold Bond

The thiol-gold bond, while strong, has limitations in terms of stability under certain conditions.

-

Electrochemical Stability: The stability of thiolate SAMs on gold is dependent on the applied potential and the pH of the electrolyte. Generally, they are stable within a specific potential window. Reductive desorption can occur at negative potentials, while oxidative desorption can happen at positive potentials.[8] For thiolate SAMs on gold, the oxidative stability is generally higher than on copper or platinum.[8]

-

Thermal Stability: Aromatic thiol SAMs, like those formed from 4-MPAA, tend to have superior thermal stability compared to their n-alkanethiol counterparts due to the rigidity of the aromatic backbone.[9]

-

Chemical Stability: The thiol-gold bond can be susceptible to displacement by other strongly binding species, such as other thiols present in biological fluids. The stability is also influenced by intermolecular interactions within the SAM; for instance, hydrophilic groups can reduce stability.[8]

This guide provides a foundational understanding of the critical interaction between this compound and gold surfaces. By leveraging the detailed experimental protocols and characterization techniques outlined, researchers and professionals in drug development can effectively create and validate functionalized gold platforms for a wide array of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-Mercaptophenylacetic Acid: A Redox Buffer for Enhanced Protein Folding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction